MAO-B Inhibitory Activity Comparison
5,6-Dimethylquinolin-8-amine exhibits MAO-B inhibitory activity that is substantially weaker than the potent 8-aminoquinoline analog NPC1161, but distinct from the low-activity profile of unsubstituted quinolin-8-amine. This establishes a clear rank-order potency differentiation within the structural class, enabling rational selection based on desired MAO-B activity level [1][2][3].
NPC1161 IC₅₀ = 1,680 nM
Primaquine IC₅₀ = 106,750 nM
| Evidence Dimension | Inhibition of human monoamine oxidase B (MAO-B) |
|---|---|
| Target Compound Data | IC₅₀ = 15,400 nM (1.54 × 10⁴ nM) |
| Comparator Or Baseline | NPC1161 (8-aminoquinoline analog): IC₅₀ = 1,680 nM (1.68 μM); Primaquine: IC₅₀ = 106,750 nM (106.75 μM); Quinolin-8-amine (unsubstituted): IC₅₀ ≈ 50,000 nM (50 μM) |
| Quantified Difference | Target compound is 9.2-fold less potent than NPC1161; 6.9-fold more potent than primaquine; approximately 3.2-fold more potent than unsubstituted quinolin-8-amine |
| Conditions | Inhibition of kyneuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay; human MAO-B |
Why This Matters
This rank-order potency differentiation enables researchers to select the appropriate 8-aminoquinoline scaffold based on whether high (NPC1161-like), moderate (5,6-dimethyl), or minimal (primaquine-like) MAO-B activity is desired for their screening cascade or chemical biology application.
- [1] BindingDB. BDBM50401987 (CHEMBL1492484). Affinity Data: IC₅₀ = 1.54E+4 nM for human MAO-B inhibition. View Source
- [2] Chaurasiya ND, Liu H, Doerksen RJ, et al. Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Pharmaceuticals. 2021;14(5):398. Table 1: NPC1161 MAO-B IC₅₀ = 1.68 μM; Primaquine MAO-B IC₅₀ = 106.75 μM. View Source
- [3] BindingDB. BDBM32144. Affinity Data: IC₅₀ = 5.00E+4 nM for quinolin-8-amine (unsubstituted) MAO-B inhibition. View Source
